(2E)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
Description
The compound (2E)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide is a structurally complex molecule featuring:
- A 3,4-dimethoxybenzyl group, which contributes aromaticity and electron-donating methoxy substituents.
- A furan-2-ylprop-2-enamide backbone, which introduces conjugation and planar geometry due to the (2E)-configured double bond.
The sulfone group may enhance solubility and metabolic stability compared to non-oxidized thioether analogs .
Properties
Molecular Formula |
C20H23NO6S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO6S/c1-25-18-7-5-15(12-19(18)26-2)13-21(16-9-11-28(23,24)14-16)20(22)8-6-17-4-3-10-27-17/h3-8,10,12,16H,9,11,13-14H2,1-2H3/b8-6+ |
InChI Key |
CXLGUJPKRBMFRE-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3)OC |
Origin of Product |
United States |
Biological Activity
The compound (2E)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide , with CAS number 620557-82-6 , belongs to a class of compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C22H27NO6S
- Molar Mass : 433.52 g/mol
- Structural Characteristics : The compound features a furan ring, a tetrahydrothiophene moiety, and methoxybenzyl substituents, which are significant for its biological activity.
Antibacterial Activity
Research indicates that derivatives containing furan rings exhibit notable antibacterial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 64 µg/mL to lower levels depending on the specific derivative .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Escherichia coli | 64 |
| Compound 2 | Staphylococcus aureus | 32 |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. Studies using carrageenan-induced paw edema models in rats demonstrated significant reductions in inflammation, suggesting that the compound may inhibit pro-inflammatory mediators .
Analgesic Effects
In analgesic assays, such as the hot plate and writhing tests, derivatives of the compound showed strong analgesic activity, surpassing conventional analgesics like morphine. This indicates potential use in pain management therapies .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory pathway.
- Antioxidant Activity : The presence of furan rings contributes to antioxidant properties, helping to mitigate oxidative stress in biological systems .
- Modulation of Cellular Pathways : The compound may influence various signaling pathways associated with inflammation and pain perception.
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study evaluated several furan derivatives against E. coli and found that modifications in the furan structure significantly enhanced antibacterial activity.
- The specific compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as a lead compound for drug development.
-
Anti-inflammatory Studies :
- In vivo studies indicated that the compound significantly reduced paw edema in rat models when administered at specific dosages.
- The mechanism was linked to decreased levels of pro-inflammatory cytokines.
-
Analgesic Testing :
- In comparative studies against morphine and acetylsalicylic acid, certain derivatives exhibited superior analgesic effects without the associated side effects typical of opioids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share functional or topological similarities with the target molecule:
Structural and Spectroscopic Comparisons
Aromatic Substituents
- The 3,4-dimethoxybenzyl group in the target compound exhibits characteristic NMR signals:
Sulfone Group
- The tetrahydrothiophene-1,1-dioxide moiety introduces distinct IR absorptions at ~1300–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) and deshields adjacent protons in NMR .
- Absent in the (E)-N-(3,4-dimethoxyphenethyl) analog, which may reduce aqueous solubility .
Furan-Enamide Backbone
Research Findings and Data Tables
Table 1: Comparative Spectral Data
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Calculated logP* | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 434.5 | 1.2 | ~0.5 (predicted) |
| (E)-N-(3,4-Dimethoxyphenethyl) Analog | 279.3 | 2.8 | ~0.1 |
| Zygocaperoside | ~600 (estimated) | -1.5 | ~10 |
*logP values estimated via fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
